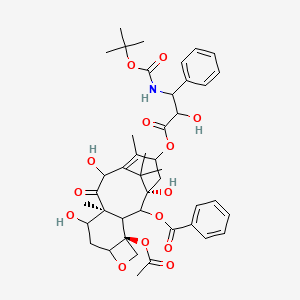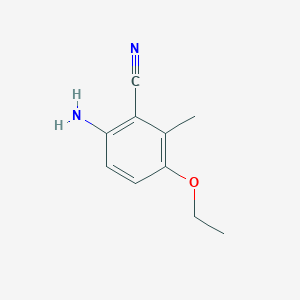![molecular formula C12H22N2O2 B14791248 tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the enantioselective construction of the diazabicyclo scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicyclo structure can be modified by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the diazabicyclo structure.
Aplicaciones Científicas De Investigación
Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The diazabicyclo structure allows it to act as a nucleophile or base in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure also enables it to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]Octane-2-carboxylate
- Tert-butyl (1R,6R)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Uniqueness
Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl and diazabicyclo groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9?,12-/m1/s1 |
Clave InChI |
RKITXPQOOVWRNA-FFFFSGIJSA-N |
SMILES isomérico |
C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC12CNC1CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)

![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)




![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)

![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
